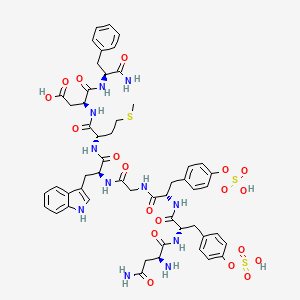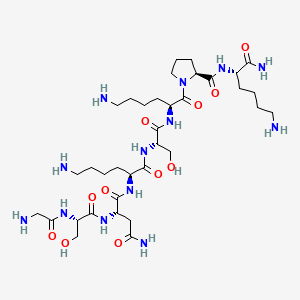
Gsnkskpk-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gly-Ser-Asn-Lys-Ser-Lys-Pro-Lys-NH2: is a model peptide based on a c-Src N-terminal peptide. It is commonly used as a substrate for N-myristoyltransferase (NMT) in scientific research .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Gly-Ser-Asn-Lys-Ser-Lys-Pro-Lys-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Cleavage of the completed peptide from the resin using a cleavage cocktail, often containing trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of Gly-Ser-Asn-Lys-Ser-Lys-Pro-Lys-NH2 follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions: Gly-Ser-Asn-Lys-Ser-Lys-Pro-Lys-NH2 can undergo various chemical reactions, including:
Oxidation: Involving reagents like hydrogen peroxide or iodine.
Reduction: Using agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Typically involving nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: DTT in phosphate-buffered saline (PBS).
Substitution: Nucleophiles like thiols or amines in organic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds.
科学的研究の応用
Gly-Ser-Asn-Lys-Ser-Lys-Pro-Lys-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification.
Biology: Serves as a substrate for NMT, aiding in the study of protein myristoylation.
Industry: Utilized in the production of peptide-based products and materials.
作用機序
The primary mechanism of action for Gly-Ser-Asn-Lys-Ser-Lys-Pro-Lys-NH2 involves its role as a substrate for NMT. NMT catalyzes the transfer of myristic acid to the N-terminal glycine of the peptide, a crucial step in protein modification. This modification affects protein localization, stability, and function .
類似化合物との比較
Gly-Ser-Asn-Lys-Ser-Lys-Pro-Lys-TFA: Another form of the peptide with trifluoroacetic acid.
Gly-Ser-Asn-Lys-Ser-Lys-Pro-Lys-OH: A variant without the amide group at the C-terminus.
Uniqueness: Gly-Ser-Asn-Lys-Ser-Lys-Pro-Lys-NH2 is unique due to its specific sequence and role as an NMT substrate. Its structure allows for precise studies of protein myristoylation and related biochemical processes .
特性
分子式 |
C35H65N13O11 |
|---|---|
分子量 |
844.0 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1,6-diamino-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]butanediamide |
InChI |
InChI=1S/C35H65N13O11/c36-12-4-1-8-20(29(41)53)43-34(58)26-11-7-15-48(26)35(59)22(10-3-6-14-38)45-33(57)25(19-50)47-30(54)21(9-2-5-13-37)44-31(55)23(16-27(40)51)46-32(56)24(18-49)42-28(52)17-39/h20-26,49-50H,1-19,36-39H2,(H2,40,51)(H2,41,53)(H,42,52)(H,43,58)(H,44,55)(H,45,57)(H,46,56)(H,47,54)/t20-,21-,22-,23-,24-,25-,26-/m0/s1 |
InChIキー |
LCERPJCQNNIHJU-OLDNPOFQSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CN)C(=O)N[C@@H](CCCCN)C(=O)N |
正規SMILES |
C1CC(N(C1)C(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CN)C(=O)NC(CCCCN)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



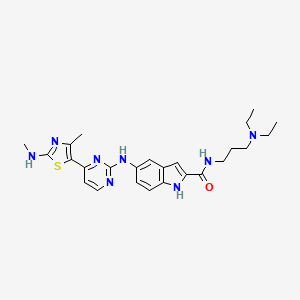
![2-[4-chloro-12-(2-hydroxypropan-2-yl)-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl]-N-[(3R)-1-methylpiperidin-3-yl]acetamide](/img/structure/B12376434.png)
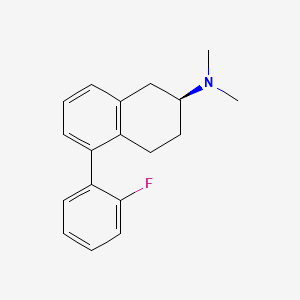
![N-[(2S)-1-(benzylamino)-4-imidazol-1-yl-1-oxobutan-2-yl]-1-methylpyrrole-2-carboxamide](/img/structure/B12376464.png)
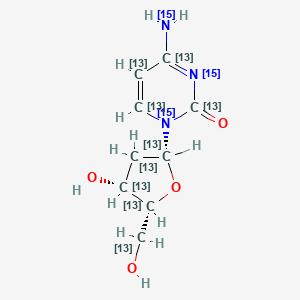
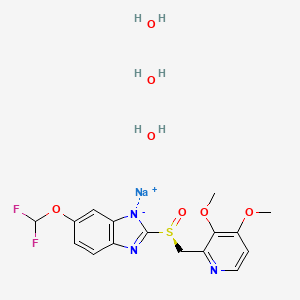
![N-[3-[(E)-2-[4-(oxan-4-ylmethylcarbamoylamino)phenyl]ethenyl]phenyl]-2-pyridin-2-ylacetamide](/img/structure/B12376471.png)
![5-(2-chloro-4-methoxyphenyl)-1-methyl-N-[(3S)-1-methylpiperidin-3-yl]pyrazole-3-carboxamide](/img/structure/B12376479.png)
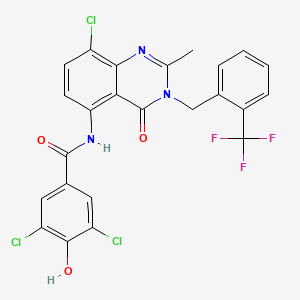
![2-fluoro-5-methyl-4-[methyl-[1-[(1R)-1-phenylethyl]piperidin-4-yl]amino]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B12376485.png)
